

Technical Guide: Propoxur-d3 (CAS No. 1219798-56-7)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Propoxur-d3**, a deuterated analog of the carbamate insecticide Propoxur. This document consolidates key chemical data, outlines its synthesis, and details its application in analytical methodologies and biological assays.

Chemical and Physical Properties

Propoxur-d3 serves as an invaluable internal standard for the quantitative analysis of its non-deuterated counterpart, Propoxur, primarily in mass spectrometry-based methods. The deuterium labeling on the N-methyl group provides a distinct mass shift, facilitating accurate quantification while maintaining similar chemical and physical properties to the parent compound.

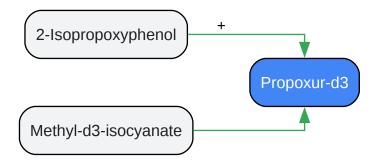


Property	Value	Reference
CAS Number	1219798-56-7	
Chemical Name	2-Isopropoxyphenyl N-(methyl-d3)carbamate	-
Molecular Formula	C11H12D3NO3	
Molecular Weight	212.26 g/mol	
Isotopic Purity	≥98% Deuterated forms (d1-d3)	
Appearance	Solid	
Solubility	Soluble in most polar organic solvents	[1]

Synthesis

While a specific detailed protocol for the synthesis of **Propoxur-d3** is not readily available in published literature, its synthesis can be inferred from the well-established synthesis of Propoxur. The most common method for synthesizing Propoxur is the reaction of 2-isopropoxyphenol with methyl isocyanate.[2] Therefore, **Propoxur-d3** is synthesized by reacting 2-isopropoxyphenol with deuterated methyl isocyanate (methyl-d3-isocyanate).

Reaction Scheme:



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Caption: Synthesis of **Propoxur-d3**.



General Synthetic Protocol:

- Reaction Setup: In a suitable reaction vessel, 2-isopropoxyphenol is dissolved in an appropriate aprotic solvent.
- Addition of Isocyanate: Methyl-d3-isocyanate is added to the solution. The reaction is typically carried out under inert atmosphere and may be catalyzed by a tertiary amine.[2]
- Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography (LC).[2]
- Workup and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure **Propoxur-d3**.

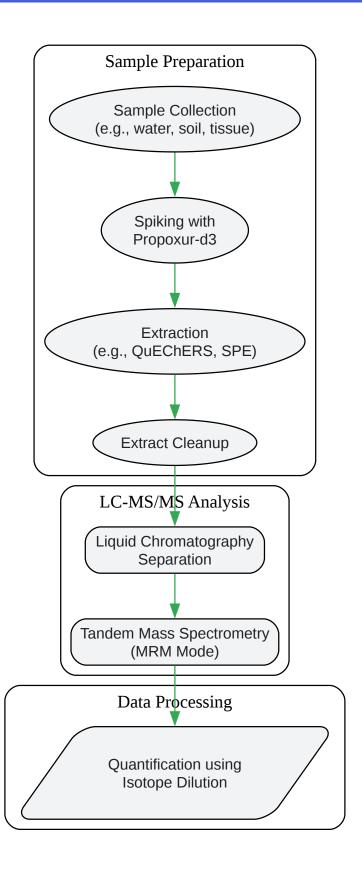
Application in Analytical Methods

The primary application of **Propoxur-d3** is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Propoxur in various matrices, including environmental and biological samples.[3]

Quantification of Propoxur by LC-MS/MS

Experimental Workflow:





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Caption: Workflow for Propoxur analysis using **Propoxur-d3**.



Detailed Methodology:

1. Sample Preparation:

- A known amount of the sample (e.g., water, soil, food homogenate) is taken.
- A precise amount of Propoxur-d3 internal standard solution is added (spiked) into the sample.[3]
- The sample is then subjected to an extraction procedure to isolate the analytes. Common techniques include Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction for food matrices or solid-phase extraction (SPE) for water samples.[4][5]
- The resulting extract may undergo a cleanup step to remove interfering matrix components. [4]

2. LC-MS/MS Analysis:

- Chromatography: The extract is injected into a liquid chromatograph. A C18 reversed-phase column is commonly used to separate Propoxur and Propoxur-d3 from other components.
 [6] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate, is typically employed.
- Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify Propoxur and **Propoxur-d3**.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Propoxur	210.1	111.0
Propoxur-d3	213.1	114.0

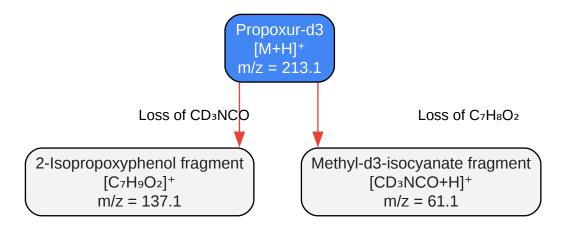
3. Quantification:



• The concentration of Propoxur in the original sample is calculated by comparing the peak area ratio of the analyte (Propoxur) to the internal standard (**Propoxur-d3**) against a calibration curve prepared with known concentrations of both compounds.

Mass Spectral Fragmentation of Propoxur-d3

The fragmentation of **Propoxur-d3** in the mass spectrometer is analogous to that of Propoxur. The primary fragmentation pathway involves the cleavage of the carbamate bond.



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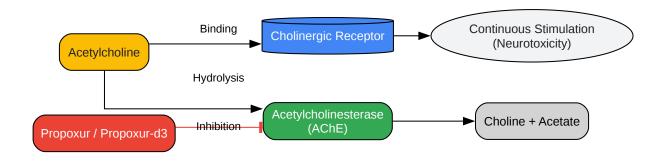
Caption: Proposed fragmentation of **Propoxur-d3**.

Biological Activity and Mechanism of Action

Propoxur, and by extension **Propoxur-d3**, acts as a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects in target organisms, primarily insects.

Signaling Pathway:





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Caption: Mechanism of Acetylcholinesterase Inhibition.

Acetylcholinesterase Inhibition Assay

The inhibitory effect of Propoxur on AChE activity can be quantified using the Ellman's assay, a colorimetric method.[8][9]

Experimental Protocol (Ellman's Assay):

Materials:

- Acetylcholinesterase (AChE) solution
- Acetylthiocholine (ATC) as the substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (e.g., pH 7.4)
- Propoxur or Propoxur-d3 solution of varying concentrations
- Microplate reader

Procedure:

Prepare Reagents:



- Prepare a working solution of AChE in phosphate buffer.
- Prepare a solution of DTNB in phosphate buffer.
- Prepare a solution of ATC in deionized water.
- Prepare serial dilutions of the Propoxur/Propoxur-d3 test compound.
- Assay Setup (in a 96-well plate):
 - To each well, add a specific volume of the AChE solution and the DTNB solution.
 - Add a volume of the Propoxur/Propoxur-d3 dilution (or buffer for control wells).
 - Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.
- Initiate Reaction:
 - Add the ATC substrate solution to each well to start the enzymatic reaction.
- · Measurement:
 - Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
- Data Analysis:
 - Calculate the percentage of AChE inhibition for each concentration of the test compound compared to the control (no inhibitor).
 - The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This guide provides a comprehensive technical overview of **Propoxur-d3** for researchers and professionals. The provided data and protocols are intended to facilitate its effective use in analytical and research applications.



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